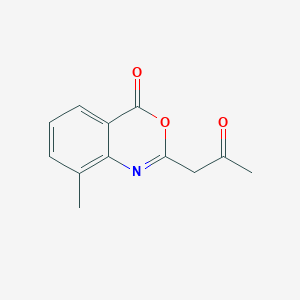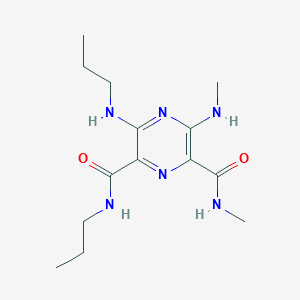
1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its chloro, nitro, and dioxo groups attached to the anthracene ring structure, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid typically involves multiple steps, starting with the nitration of anthraquinone derivatives. The nitration process introduces the nitro group (-NO2) into the anthracene ring. Subsequent chlorination introduces the chloro group (-Cl) at the desired position. The dioxo groups are usually introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving anthraquinone derivatives. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group (-NH2).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) are used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidized derivatives of the anthraquinone structure.
Reduction: Amino derivatives of the compound.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: The nitro and chloro groups interact with specific enzymes and receptors in biological systems.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways.
Comparación Con Compuestos Similares
1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid is unique due to its specific arrangement of functional groups. Similar compounds include:
1,3,4-Trihydroxy-9,10-dioxoanthracene-2-carboxylic acid: Contains hydroxyl groups instead of chloro and nitro groups.
6-Chloro-9,10-dioxoanthracene-2-carboxylic acid: Lacks the nitro group present in the compound of interest.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
1-chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6ClNO6/c16-12-8(15(20)21)5-9(17(22)23)10-11(12)14(19)7-4-2-1-3-6(7)13(10)18/h1-5H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEFEHNYIDVAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)Cl)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[(3E)-3-acetyloxyiminoisoindol-1-yl]amino] acetate](/img/structure/B8043449.png)



![3-[[(Diphenylmethylene)amino]oxy]propanenitrile](/img/structure/B8043484.png)


![4-amino-6-[4-(4-chlorophenyl)phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B8043508.png)
![4,5-Diethyl 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4,5-thiazoledicarboxylate](/img/structure/B8043512.png)


